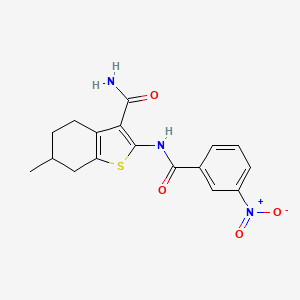

6-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

説明

特性

IUPAC Name |

6-methyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c1-9-5-6-12-13(7-9)25-17(14(12)15(18)21)19-16(22)10-3-2-4-11(8-10)20(23)24/h2-4,8-9H,5-7H2,1H3,(H2,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLXRQKUCGYDET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the nitration of benzaldehyde to produce 3-nitrobenzaldehyde . This intermediate is then subjected to a series of reactions, including amide formation and cyclization, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired compound .

化学反応の分析

Types of Reactions

6-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are often used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound .

科学的研究の応用

6-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antibacterial properties against Gram-negative and Gram-positive bacteria.

Industry: Utilized in the synthesis of other chemical compounds and materials.

作用機序

The mechanism of action of 6-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with bacterial cell membranes. The compound is believed to disrupt the integrity of the bacterial cell wall, leading to cell lysis and death. It may also inhibit specific enzymes involved in bacterial metabolism, further contributing to its antibacterial effects .

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The pharmacological and physicochemical properties of tetrahydrobenzothiophene derivatives are highly dependent on substituents. Key analogs include:

Key Observations:

- Electron-Withdrawing vs. In contrast, methoxy groups in CAS 6124-88-5 increase solubility but may reduce membrane permeability .

- Anticorrosive Applications: Compound A demonstrates strong anticorrosive efficiency via quantum chemical calculations, attributed to its planar hydrazinyl-cyanoiminopropylidene group facilitating adsorption on metal surfaces .

Pharmacological Activity Predictions

Using PASS Online, azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (structurally related to the target compound) were predicted to exhibit CNS activity, anticancer properties, and kinase inhibition .

生物活性

6-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound belonging to the class of thiophene derivatives. These compounds have garnered attention due to their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 6-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | 6-methyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

| Molecular Formula | C17H17N3O4S |

| Molecular Weight | 359.4 g/mol |

| SMILES Notation | CC1CCc2sc(NC(=O)c1c(c2)C(=O)N)C(=O)N |

Anticancer Properties

Research has indicated that compounds similar to 6-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit significant anticancer activity. The mechanism often involves the inhibition of key kinases implicated in tumorigenesis. For instance, studies have highlighted that related benzothiophene derivatives can inhibit PIM kinases (PIM1, PIM2, PIM3), which are overexpressed in various cancers. These inhibitors disrupt cell proliferation and induce apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiophene derivatives are known to exhibit activity against a range of pathogens. In vitro studies have demonstrated that 6-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can inhibit the growth of both Gram-positive and Gram-negative bacteria . The exact mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research indicates that benzothiophene derivatives can modulate inflammatory pathways by inhibiting MAPK signaling cascades. This is particularly relevant in conditions such as rheumatoid arthritis and Crohn's disease . The compound's ability to reduce pro-inflammatory cytokines makes it a candidate for further development as an anti-inflammatory agent.

The biological activity of 6-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is attributed to its interaction with specific molecular targets:

- Kinase Inhibition : The compound may act as a competitive inhibitor for various kinases involved in cell signaling pathways.

- Cellular Interaction : The nitrobenzamido group can interact with cellular proteins and enzymes, potentially altering their function or activity.

- Oxidative Stress Modulation : By influencing oxidative stress pathways, the compound may help in reducing cellular damage associated with inflammation and cancer progression.

Study on Anticancer Activity

A study conducted on a series of benzothiophene derivatives found that those with similar structural features to 6-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibited IC50 values in the low nanomolar range against various cancer cell lines . The study emphasized the importance of structural modifications in enhancing bioactivity.

Research on Antimicrobial Effects

In another investigation focused on antimicrobial efficacy, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed that certain modifications increased potency significantly compared to standard antibiotics . This highlights the potential for developing new antimicrobial agents based on this scaffold.

Q & A

What are the critical parameters to optimize during the multi-step synthesis of this compound to achieve high purity?

Methodological Answer:

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during amidation and cyclization steps .

- Catalyst optimization : Acid catalysts (e.g., HATU) improve coupling efficiency in benzothiophene core functionalization .

- Temperature control : Step-specific temperature ranges (e.g., reflux at 80–100°C for cyclization) minimize side reactions .

- Purification : Reverse-phase HPLC or gradient recrystallization (methanol/water systems) ensures >95% purity .

How can computational tools predict electronic and steric properties to guide biological activity studies?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .

- Molecular docking : Screens against target proteins (e.g., COX-2, kinases) to identify binding poses and affinity scores .

- Molecular Dynamics (MD) : Simulates ligand-protein stability over time, assessing conformational flexibility of the tetrahydrobenzothiophene core .

- Software : Gaussian (DFT), AutoDock Vina (docking), and GROMACS (MD) are recommended .

What strategies resolve contradictions in reported biological activities of structurally similar derivatives?

Methodological Answer:

- Assay standardization : Compare IC50 values using identical enzyme concentrations (e.g., 10 nM kinase) and substrate saturation levels .

- Orthogonal validation : Pair enzymatic inhibition assays with surface plasmon resonance (SPR) to confirm binding kinetics .

- Meta-analysis : Adjust for variables like cell line heterogeneity (e.g., HeLa vs. HEK293) and compound solubility limits .

Which in vitro/in vivo models are suitable for evaluating anti-inflammatory potential?

Methodological Answer:

- In vitro : LPS-stimulated RAW 264.7 macrophages measure TNF-α suppression via ELISA (IC50 < 10 µM indicates potency) .

- In vivo : Carrageenan-induced paw edema in rats (dose range: 10–50 mg/kg) with histopathology to assess neutrophil infiltration .

- Controls : Include dexamethasone (positive control) and vehicle-treated cohorts to normalize results .

What advanced techniques characterize stereochemical configuration and regioselectivity?

Methodological Answer:

- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IB) with hexane/isopropanol mobile phases .

- X-ray crystallography : Determines absolute configuration; requires single crystals grown via vapor diffusion (e.g., ethyl acetate/hexane) .

- NOESY NMR : Identifies spatial proximity between the 3-nitrobenzamido group and tetrahydrobenzothiophene protons .

How should SAR studies be designed to improve pharmacokinetic profiles?

Methodological Answer:

- Library design : Synthesize derivatives with substitutions at C-2 (amide) and C-6 (methyl) positions to assess steric effects .

- LogP optimization : Measure partition coefficients via shake-flask (octanol/water) to balance hydrophobicity (target logP: 2–4) .

- Metabolic stability : Incubate with liver microsomes (human/rat) to quantify CYP450-mediated degradation (t1/2 > 60 min preferred) .

What mechanistic insights explain this compound’s enzyme inhibition selectivity?

Methodological Answer:

- Enzyme kinetics : Perform Michaelis-Menten assays to determine inhibition mode (competitive vs. non-competitive) using varying substrate concentrations .

- Mutagenesis studies : Engineer kinase ATP-binding pockets (e.g., T315I mutation in BCR-ABL) to test resistance profiles .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding enthalpy (ΔH) and entropy (ΔS) to assess driving forces .

How can researchers mitigate oxidative degradation during long-term stability studies?

Methodological Answer:

- Accelerated testing : Store at 40°C/75% RH for 6 months; monitor degradation via UPLC-MS (focus on nitro group reduction byproducts) .

- Antioxidants : Add 0.1% w/v ascorbic acid to formulation buffers to prevent free radical-mediated breakdown .

- Packaging : Use amber vials under nitrogen atmosphere to limit photolytic and oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。